1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Overview
Description
1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines It features a benzazepine core structure with a fluorobenzyl substituent
Mechanism of Action
Target of Action
The compound 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, also known as 1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one, primarily targets the Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the human body, particularly in the process of protein cleavage .
Mode of Action
It is known to interact with its target, beta-secretase 1, presumably through a mechanism involvingN-demethylation . This interaction could potentially lead to changes in the function of the enzyme, thereby affecting the overall biochemical processes in which the enzyme is involved .
Biochemical Pathways
Given its interaction with beta-secretase 1, it is plausible that it could influence pathways related to protein cleavage and processing .
Result of Action
Given its interaction with Beta-secretase 1, it is likely that it could influence the function of this enzyme, potentially affecting protein cleavage and processing . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-fluorobenzyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Cyclization: The intermediate product undergoes cyclization to form the benzazepine core structure. This step may require heating and the use of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzazepines.
Scientific Research Applications
1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Lacks the fluorine substituent.
1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Contains a chlorine substituent instead of fluorine.
1-(4-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for drug development.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-15-10-8-13(9-11-15)12-19-16-6-2-1-4-14(16)5-3-7-17(19)20/h1-2,4,6,8-11H,3,5,7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTZVCOKJRDHQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326968 | |
Record name | 1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817685 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303987-93-1 | |
Record name | 1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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